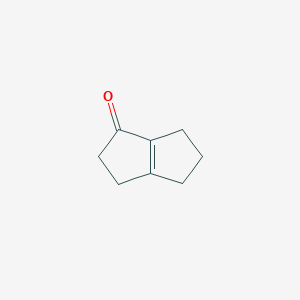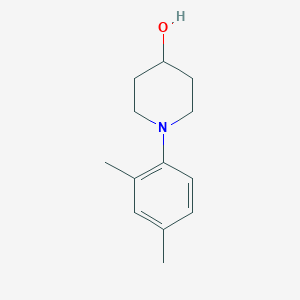
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- typically involves multi-step reactions starting from simpler piperidine derivatives. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The process may also include cyclization, cycloaddition, and amination reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation and cyclization processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity. The scalability of these methods makes them suitable for producing significant quantities required for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler analog with a single nitrogen atom in the ring.
Pyridine: Another heterocyclic compound with a nitrogen atom but with different chemical properties.
Piperazine: Contains two nitrogen atoms in a six-membered ring, offering different reactivity and applications.
Uniqueness
4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- is unique due to its dual piperidine structure, which provides distinct chemical and biological properties. This dual structure allows for more complex interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
865075-24-7 |
|---|---|
Molekularformel |
C14H30N4 |
Molekulargewicht |
254.42 |
IUPAC-Name |
[1-[2-[4-(aminomethyl)piperidin-1-yl]ethyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C14H30N4/c15-11-13-1-5-17(6-2-13)9-10-18-7-3-14(12-16)4-8-18/h13-14H,1-12,15-16H2 |
InChI-Schlüssel |
JZOBWGSZKPWRPJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CN)CCN2CCC(CC2)CN |
Kanonische SMILES |
C1CN(CCC1CN)CCN2CCC(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzamide, N-[2-[(methylamino)sulfonyl]ethyl]-](/img/structure/B1660903.png)
![Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]-](/img/structure/B1660905.png)


![[3-(Diethylamino)propyl][(4-methoxyphenyl)methyl]methylamine](/img/structure/B1660909.png)






